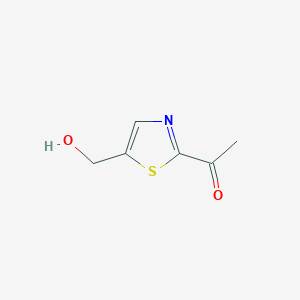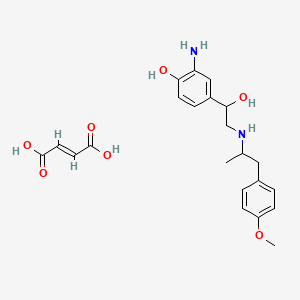
4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of three nitro groups, a ketone group, and a carboxylic acid group attached to a fluorene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid typically involves the nitration of 9-oxofluorene-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the fluorene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Oxidation: The ketone group can be further oxidized to carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of 4,5,7-triamino-9-oxofluorene-2-carboxylic acid.
Substitution: Formation of substituted fluorene derivatives depending on the nucleophile used.
Oxidation: Formation of 4,5,7-trinitro-9-oxofluorene-2,2-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism by which 4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid exerts its effects is primarily through its reactive functional groups. The nitro groups can undergo reduction or substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, such as enzymes or receptors, potentially altering their activity. The ketone and carboxylic acid groups also contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- 2,5,7-Trinitro-9-oxofluorene-4-carboxylic acid
- 4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid dibutylamide
- 2,5,7-Trinitro-9-oxofluorene-4-carboxylic acid octadecylamide
Comparison: this compound is unique due to the specific positioning of its nitro groups and the presence of both a ketone and carboxylic acid group. This unique structure imparts distinct reactivity and properties compared to similar compounds. For example, the dibutylamide derivative may exhibit different solubility and reactivity due to the presence of the amide group, while the octadecylamide derivative may have altered physical properties due to the long alkyl chain .
Eigenschaften
CAS-Nummer |
24929-25-7 |
|---|---|
Molekularformel |
C14H5N3O9 |
Molekulargewicht |
359.20 g/mol |
IUPAC-Name |
4,5,7-trinitro-9-oxofluorene-2-carboxylic acid |
InChI |
InChI=1S/C14H5N3O9/c18-13-7-1-5(14(19)20)2-9(16(23)24)11(7)12-8(13)3-6(15(21)22)4-10(12)17(25)26/h1-4H,(H,19,20) |
InChI-Schlüssel |
OMIAKMRFSBNNLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)





![7-Ethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B12090644.png)
![(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)



![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)
